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molecular formula C12H18N2O2 B8677059 Ethyl4-hydrazinyl-alpha,alpha-dimethylbezneacetate CAS No. 192643-90-6

Ethyl4-hydrazinyl-alpha,alpha-dimethylbezneacetate

Cat. No. B8677059
M. Wt: 222.28 g/mol
InChI Key: YZHOQTLDPBAQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06004984

Procedure details

A solution of 3.725 g (18 mmol) of ethyl 2-(4-aminophenyl)-2-methylpropionate in 18 mL of concentrated hydrochloric acid was stirred at -10 to -5° C. in an ice-acetone bath as a solution of 1.29 g (18.7 mmol) of sodium nitrite in 7.5 mL of water was added dropwise over about 15 minutes. Stirring was continued at this temperature for an additional 30 minutes. Next, a small amount of insoluble solid was removed by filtration into a cold receiving flask. The filtrate was then added dropwise over 10-15 minutes to a solution of 20.3 g (90 mmol) of stannous chloride dihydrate in 14.5 mL of concentrated hydrochloric acid stirred under nitrogen in an ice-acetone bath. The addition was carried out at such a rate that the internal temperature remained at about -5° C. A gummy material separated during the addition. After completion of the addition, stirring was continued at -10 to -5° C. for 1 hour. The aqueous phase was decanted, and the residual gum was dissolved in 250 mL of ethyl acetate. The ethyl acetate solution was treated cautiously with 250 mL of saturated aqueous sodium bicarbonate solution and shaken in a separatory funnel. The ethyl acetate layer was washed with 50 mL of saturated aqueous sodium chloride solution. The entire mixture was filtered before separation of the phases. The ethyl acetate phase was dried over magnesium sulfate, filtered, and concentrated in vacuo at room temperature to yield 2.59 g (65%) of an oil. 500 MHz 1H NMR (CDCl3) was consistent with the assigned structure and indicated that only minor impurities were present.
Quantity
3.725 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
20.3 g
Type
reactant
Reaction Step Two
Quantity
14.5 mL
Type
solvent
Reaction Step Two
Name
Yield
65%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:15])([CH3:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:4][CH:3]=1.[N:16]([O-])=O.[Na+]>Cl.O>[NH:1]([C:2]1[CH:3]=[CH:4][C:5]([C:8]([CH3:14])([CH3:15])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:6][CH:7]=1)[NH2:16] |f:1.2|

Inputs

Step One
Name
Quantity
3.725 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C(C(=O)OCC)(C)C
Name
Quantity
1.29 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
18 mL
Type
solvent
Smiles
Cl
Name
Quantity
7.5 mL
Type
solvent
Smiles
O
Step Two
Name
stannous chloride dihydrate
Quantity
20.3 g
Type
reactant
Smiles
Name
Quantity
14.5 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over about 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Next, a small amount of insoluble solid was removed by filtration into a cold receiving flask
STIRRING
Type
STIRRING
Details
stirred under nitrogen in an ice-acetone bath
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
remained at about -5° C
CUSTOM
Type
CUSTOM
Details
A gummy material separated during the addition
ADDITION
Type
ADDITION
Details
After completion of the addition
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at -10 to -5° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The aqueous phase was decanted
DISSOLUTION
Type
DISSOLUTION
Details
the residual gum was dissolved in 250 mL of ethyl acetate
ADDITION
Type
ADDITION
Details
The ethyl acetate solution was treated cautiously with 250 mL of saturated aqueous sodium bicarbonate solution
STIRRING
Type
STIRRING
Details
shaken in a separatory funnel
WASH
Type
WASH
Details
The ethyl acetate layer was washed with 50 mL of saturated aqueous sodium chloride solution
FILTRATION
Type
FILTRATION
Details
The entire mixture was filtered before separation of the phases
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo at room temperature

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N(N)C1=CC=C(C=C1)C(C(=O)OCC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.59 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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